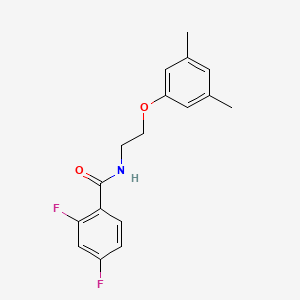

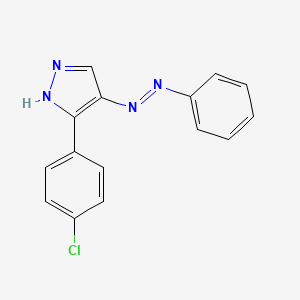

![molecular formula C13H16N2O5S B2628349 4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 881932-99-6](/img/structure/B2628349.png)

4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the CAS Number: 881932-99-6 . It has a molecular weight of 312.35 . The compound is typically stored at room temperature and is available in powder form . It is used for proteomics research .

Molecular Structure Analysis

The IUPAC Name of the compound is “4-[(4-acetyl-1-piperazinyl)sulfonyl]benzoic acid” and its InChI Code is "1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)" .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Scientific Research Applications

Selective EP1 Receptor Antagonists

Research has demonstrated the potential of heteroaryl sulfonamides, including compounds structurally related to "4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid," as selective antagonists for the EP1 receptor. These compounds have been optimized for enhanced antagonist activity, with some showing promising in vivo efficacy. The structure-activity relationship (SAR) studies provide insights into the optimization process for better selectivity and efficacy (Naganawa et al., 2006).

Metabolic Pathways in Drug Development

The metabolic pathways of novel antidepressants, including derivatives of "4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid," have been extensively studied. These investigations aim to understand how such compounds are metabolized in the body, particularly their oxidative metabolism involving various cytochrome P450 enzymes. This research is crucial for drug development, offering insights into the metabolic stability and potential drug interactions of new therapeutic agents (Hvenegaard et al., 2012).

Toxicity Assessment

Studies have assessed the toxicity of benzoic acid derivatives, providing valuable data on their safety profiles. Although not directly mentioning "4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid," this research outlines the toxicological aspects of similar compounds, highlighting their effects on biochemical markers and organ systems upon subchronic administration. Such information is pivotal for evaluating the potential health risks associated with exposure to these chemicals (Gorokhova et al., 2020).

Chemical Synthesis and Modification

Innovative methods for the synthesis and functionalization of benzoic acid derivatives, including sulfonylation and C-H activation techniques, have been developed. These methodologies enhance the efficiency of synthesizing complex molecules, potentially applicable to "4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid" derivatives for various scientific and industrial purposes. The research covers eco-friendly synthesis approaches, highlighting advancements in green chemistry (Almarhoon et al., 2019).

Pharmacokinetics and Drug Design

Investigations into the pharmacokinetic properties and design of soluble epoxide hydrolase inhibitors have revealed the significance of incorporating piperazino functionality into the molecular structure. Compounds similar to "4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid" have shown improved pharmacokinetic parameters, including better water solubility and metabolic stability. This research is instrumental in designing new drugs with enhanced efficacy and reduced side effects (Huang et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-(4-acetylpiperazin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLNAYZIFSGIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2628278.png)

![11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2628279.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2628280.png)

![N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2628282.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2628284.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2628286.png)

![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B2628289.png)